Cas no 4491-19-4 (Indaconitine)

Indaconitine 化学的及び物理的性質
名前と識別子
-
- Indaconitone
- 15-Deoxyaconitine
- INDACONITINE
- Y0108
- Acetylbenzoylpseudaconine
- Acetylbenzoylpseudoaconine
- (1alpha,3alpha,6alpha,14alpha,16beta)-20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-acetate 14-benzoate
- Indaconitone; Acetylbenzoylpseudaconine
- [(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimetho
- HNC9MLB3BL
- UNII-HNC9MLB3BL
- Aconitane-3,8,13,14-tetrol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1.alpha.,3.alpha.,6.alpha.,14.alpha.,16.beta.)-
- 4491-19-4
- 5-21-06-00308 (Beilstein Handbook Reference)
- BRN 0074036
- INDACONITINE [MI]
- Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,16-beta)-
- 1ST15198
- CHEBI:5890
- Q27106926
- C08691
- [(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- PD118891
- FT-0689401
- (1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-(acetyloxy)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate
- 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate
- DTXSID50963297
- Indaconitine
-
- インチ: 1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26?,27-,28-,29-,31+,32+,33-,34+/m1/s1
- InChIKey: PHDZNMWTZQPAEW-REUUPLRESA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)[C@]12C([H])([H])[C@@]([H])([C@@]3([C@@]([H])([C@@]1([H])[C@@]([H])(C3([H])[H])[C@@]13[C@]([H])(C([H])([H])[C@]([H])([C@@]4(C([H])([H])OC([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])[C@]1([H])C2([H])C([H])([C@@]34[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 629.319997g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 11
- どういたいしつりょう: 629.319997g/mol
- 単一同位体質量: 629.319997g/mol
- 水素結合トポロジー分子極性表面積: 133Ų
- 重原子数: 45
- 複雑さ: 1180
- 同位体原子数: 0
- 原子立体中心数の決定: 13
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 629.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.33
- ゆうかいてん: 193-195 ºC
- ふってん: 666.59°C (rough estimate)
- フラッシュポイント: 372.8±31.5 °C
- 屈折率: 1.5960 (estimate)
- PSA: 133.22000
- LogP: 1.61520
- ひせんこうど: D21 +18.28° (c = 2.18 in alc)
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Indaconitine セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Indaconitine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1879-25 mg |
Indaconitine |
4491-19-4 | 99.54% | 25mg |
¥9113.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1879-50 mg |
Indaconitine |
4491-19-4 | 99.54% | 50mg |
¥13677.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I878998-10mg |
Indaconitine |
4491-19-4 | 98% | 10mg |
¥5,130.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1879-100 mg |
Indaconitine |
4491-19-4 | 99.54% | 100MG |
¥19987.00 | 2022-04-26 | |
TRC | I499760-5mg |
Indaconitine (>90%) |
4491-19-4 | 5mg |
$460.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4966-20mg |
Indaconitin |
4491-19-4 | 98% | 20mg |
¥4274.00 | 2023-09-07 | |
1PlusChem | 1P00DBPG-5mg |
INDACONITINE |
4491-19-4 | 99% | 5mg |
$413.00 | 2024-05-02 | |
MedChemExpress | HY-N0788-1mg |
Indaconitine |
4491-19-4 | 99.81% | 1mg |
¥1295 | 2024-04-18 | |
TargetMol Chemicals | T6S1879-10mg |
Indaconitine |
4491-19-4 | 99.54% | 10mg |
¥ 843 | 2024-07-20 | |
TargetMol Chemicals | T6S1879-100mg |
Indaconitine |
4491-19-4 | 99.54% | 100mg |
¥ 2970 | 2024-07-20 |
Indaconitine 関連文献
-
1. CLIX.—Contributions to our knowlegde of the aconite alkaloids. Part XVI. Indaconitine, the alkaloid of Aconitum chasmanthumWyndham Rowland Dunstan,Albert Edward Andrews J. Chem. Soc. Trans. 1905 87 1620
-
2. Proceedings of the Chemical Society, Vol. 21, No. 299
-
3. CLX.—Contributions to our knowledge of the aconite alkaloids. Part XVII. Bikhaconitine, the alkaloid of Aconitum spicatumWyndham Rowland Dunstan,Albert Edward Andrews J. Chem. Soc. Trans. 1905 87 1636
-
5. CLXI.—Contributions to our knowlegde of the aconite alkaloids. Part XVIII. The aconitine group of alkaloidsWyndham Rowland Dunstan,Thomas Anderson Henry J. Chem. Soc. Trans. 1905 87 1650
-
6. Structures of falaconitine and mithaconitine, two novel diterpenoid alkaloids from Aconitum falconeri Stapf.S. William Pelletier,Naresh V. Mody,H. S. Puri J. Chem. Soc. Chem. Commun. 1977 12
-
M. S. Yunusov Nat. Prod. Rep. 1993 10 471
-
S. W. Pelletier,S. W. Page Nat. Prod. Rep. 1984 1 375
-
Zhenhui Ren,Huixia Zhang,Liu Yang,Xin Chen,Shuai Zhang,Shiqi Chen,Daowen Li,Cun Li,Haiyang Jiang Analyst 2023 148 1603
-
John Theodore Hewitt Annu. Rep. Prog. Chem. 1905 2 129
Indaconitineに関する追加情報
Indaconitine (CAS No. 4491-19-4): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications
Indaconitine, identified by the chemical compound code CAS No. 4491-19-4, is a naturally occurring alkaloid derived from the plant Aconitum karakolicum. This compound has garnered significant attention in the field of pharmacology and medicinal chemistry due to its unique pharmacological properties and potential therapeutic applications. The detailed exploration of Indaconitine encompasses its chemical structure, biological activities, pharmacokinetic profiles, and the latest research findings that underscore its significance in modern medicine.
The chemical structure of Indaconitine (CAS No. 4491-19-4) features a complex triterpenoid framework with ester and amine functional groups, which contribute to its potent biological effects. Its molecular formula, C23H33N3O8, reflects a high degree of molecular complexity. This intricate structure is responsible for its interaction with various biological targets, making it a subject of extensive interest in drug discovery efforts.
In recent years, research on Indaconitine has focused on its potential as a therapeutic agent. Studies have demonstrated its efficacy in modulating neurological pathways, particularly in conditions involving pain management and neuroprotection. The compound exhibits potent sodium channel blockade, similar to other alkaloids from the same plant family, but with distinct differences in selectivity and duration of action. This makes Indaconitine a promising candidate for developing novel treatments for chronic pain syndromes and neurodegenerative disorders.
The pharmacokinetic profile of Indaconitine (CAS No. 4491-19-4) has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies indicate that the compound has a moderate oral bioavailability and a relatively short half-life, necessitating careful dosing strategies for therapeutic efficacy. Additionally, its metabolism involves several enzymatic pathways, including cytochrome P450 enzymes, which may influence its interactions with other drugs.
The safety profile of Indaconitine (CAS No. 4491-19-4) remains under active investigation. While early studies suggest that it can be toxic at high concentrations due to its potent pharmacological effects, researchers are working to develop formulations that enhance its therapeutic index. This includes exploring nanoencapsulation techniques and other drug delivery systems that can improve bioavailability while minimizing side effects.
In conclusion, the multifaceted properties of Indaconitine, as evidenced by its chemical structure and diverse biological activities, position it as a valuable compound in pharmaceutical research. The latest advancements in understanding its pharmacological mechanisms and therapeutic potential underscore the need for continued investigation into this remarkable alkaloid. As research progresses, Indaconitine (CAS No. 4491-19-4) is poised to play a significant role in the development of novel treatments for various medical conditions.
4491-19-4 (Indaconitine) 関連製品
- 51-55-8(Atropine)
- 96562-88-8(Szechenyine)
- 110011-77-3(Acoforestinine)
- 6900-87-4(Hypaconitine)
- 70578-24-4(Yunaconitine)
- 3175-95-9(3-Deoxyaconitine)
- 79592-91-9(Crassicauline A)
- 84-61-7(Dicyclohexyl phthalate)
- 2752-64-9(Mesaconitine)
- 1805124-39-3(3-(Chloromethyl)-4-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)
